IBZM

Vue d'ensemble

Description

Iolopride, also known as iodobenzamide, is a pharmaceutical compound primarily used for diagnostic purposes. It is a dopamine antagonist and is utilized by nuclear medicine physicians as a radioactive tracer for Single-Photon Emission Computed Tomography (SPECT) imaging. The radioactive isotopes used in iolopride are iodine-123 or iodine-125 .

Mécanisme D'action

Target of Action

Iolopride, also known as Iodobenzamide or IBZM, primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, reward, and cognition.

Mode of Action

Iolopride acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, Iolopride binds to these receptors, blocking them and inhibiting their function . This blockage can lead to changes in the transmission of signals in the brain and influence various bodily functions.

Biochemical Pathways

By acting on the receptors of these neurotransmitters, Iolopride can influence these pathways and their downstream effects .

Pharmacokinetics

After administration, Iolopride binds to blood proteins for more than 75%. The uptake in the brain after 2 hours is about 4% of the injected dose . Elimination of the injected radioactivity proceeds via excretion in the urine and the feces .

Result of Action

The molecular and cellular effects of Iolopride’s action are complex and multifaceted. As an antagonist of dopamine D2 and serotonin 5-HT2A receptors, Iolopride can influence a variety of physiological functions, from mood and cognition to motor control . In the context of its use as a diagnostic tool in nuclear medicine, Iolopride can help visualize the distribution and density of dopamine receptors in the brain .

Analyse Biochimique

Biochemical Properties

Iolopride interacts with dopamine receptors in the body . As a dopamine antagonist, it binds to these receptors and inhibits the action of dopamine, a neurotransmitter that plays a significant role in the functioning of the central nervous system .

Cellular Effects

Iolopride’s primary cellular effect is its interaction with dopamine receptors . By binding to these receptors, it can influence cell signaling pathways related to dopamine. This can have a significant impact on gene expression and cellular metabolism, particularly in neurons where dopamine plays a crucial role .

Molecular Mechanism

At the molecular level, Iolopride acts as a dopamine antagonist . It binds to dopamine receptors, preventing dopamine from exerting its effects. This can lead to changes in gene expression and cellular function, particularly in cells that rely heavily on dopamine signaling .

Temporal Effects in Laboratory Settings

The temporal effects of Iolopride in laboratory settings are not well-documented. As a dopamine antagonist, its effects would likely be dependent on the presence and activity of dopamine in the system. Over time, this could lead to changes in cellular function, particularly in systems where dopamine plays a significant role .

Dosage Effects in Animal Models

As a dopamine antagonist, its effects would likely be dose-dependent, with higher doses leading to greater inhibition of dopamine activity .

Metabolic Pathways

Iolopride is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Transport and Distribution

As a dopamine antagonist, it would likely be transported to areas of the body where dopamine receptors are present .

Subcellular Localization

As a dopamine antagonist, it would likely be localized to areas of the cell where dopamine receptors are present .

Méthodes De Préparation

The synthesis of iolopride involves several steps. One common method includes the iodination of a benzamide derivative. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The industrial production of iolopride often employs similar synthetic routes but on a larger scale, ensuring the purity and consistency required for medical applications .

Analyse Des Réactions Chimiques

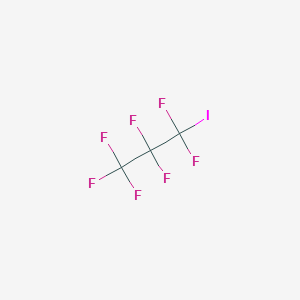

Iolopride undergoes various chemical reactions, including:

Oxidation: Iolopride can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: Iolopride can undergo substitution reactions, particularly involving the iodine atom.

Common reagents used in these reactions include iodine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Iolopride has several scientific research applications:

Chemistry: Used as a tracer in various chemical studies.

Biology: Helps in studying dopamine receptors in the brain.

Medicine: Primarily used in diagnosing neurodegenerative diseases like Parkinson’s disease and differentiating it from other conditions such as Lewy Body dementia and multiple system atrophy.

Industry: Utilized in the development of diagnostic tools and imaging agents

Comparaison Avec Des Composés Similaires

Iolopride is similar to other dopamine antagonists used in diagnostic imaging, such as:

Raclopride: Another dopamine D2 receptor antagonist used in PET imaging.

Sulpiride: Used in the treatment of schizophrenia and depression, also a dopamine antagonist.

Haloperidol: A well-known antipsychotic drug that also acts on dopamine receptors.

What sets iolopride apart is its specific use in SPECT imaging with iodine isotopes, making it particularly useful for detailed brain studies .

Propriétés

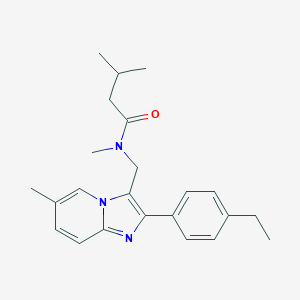

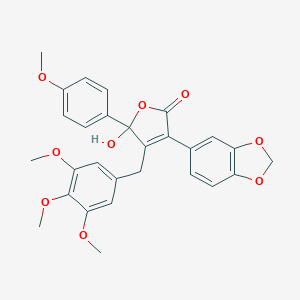

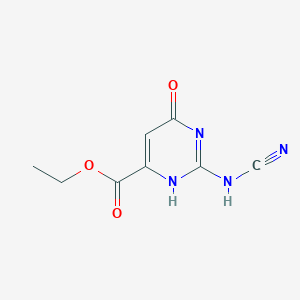

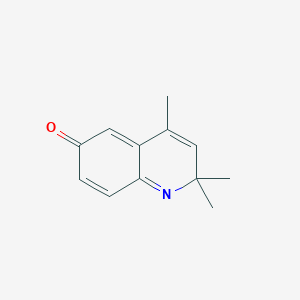

IUPAC Name |

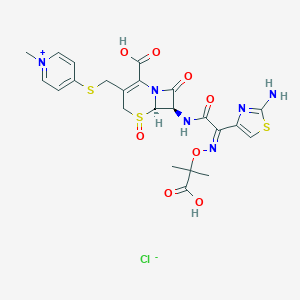

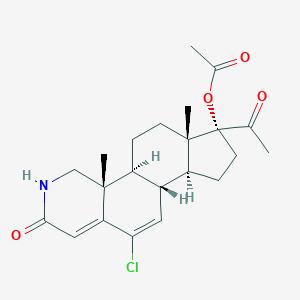

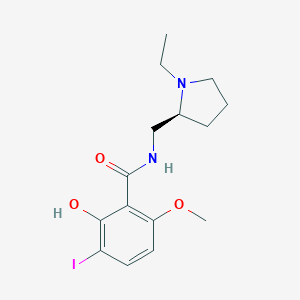

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANPFCFJURGKAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144235 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-06-2 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5D4ZN1JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iolopride help differentiate between Parkinson's disease and other Parkinsonian syndromes?

A1: Iolopride (specifically, its Iodine-123 radiolabeled form, 123I-Iolopride or 123I-IBZM) binds to dopamine D2 receptors, which are primarily found in the brain's basal ganglia, a region crucial for motor control. In Parkinson's disease, these receptors are progressively lost. [, , ]

Q2: How reliable is Iolopride SPECT in diagnosing Parkinsonian syndromes?

A2: While Iolopride SPECT demonstrates promise in differentiating Parkinsonian syndromes, research suggests limitations in its diagnostic accuracy. One study found a sensitivity of 68.4% and specificity of 57.1% for differentiating Parkinson's disease from atypical Parkinsonisms using Iolopride SPECT. This indicates a potential for both false-positive and false-negative results.

Q3: Can variations in imaging equipment affect Iolopride SPECT results?

A3: Yes, variations in gamma camera systems and image reconstruction methods can influence the measured Iolopride uptake ratios. This discrepancy could potentially complicate comparisons and data pooling from multicenter studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.